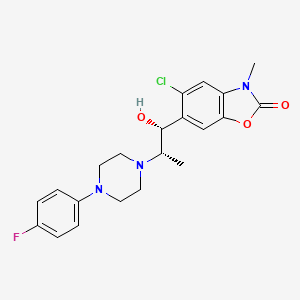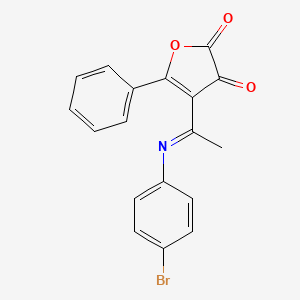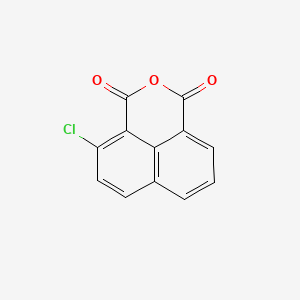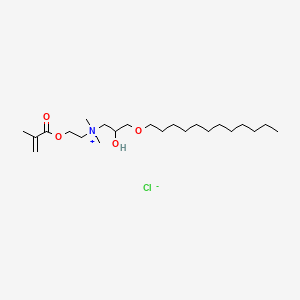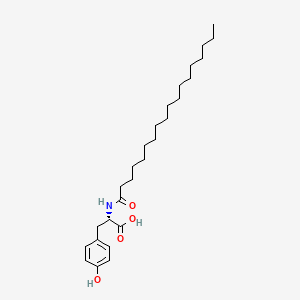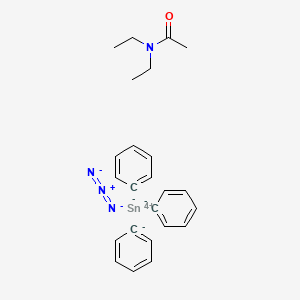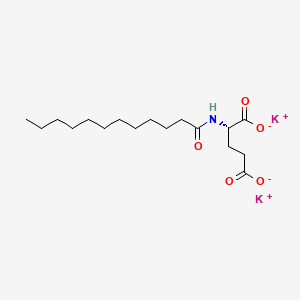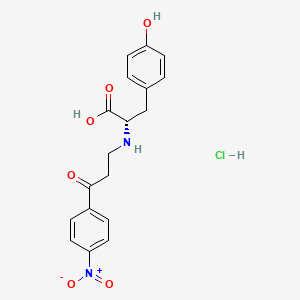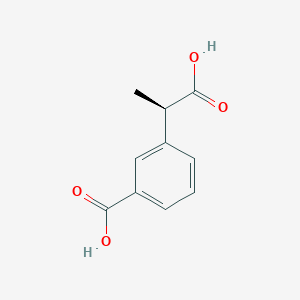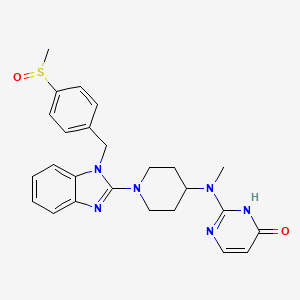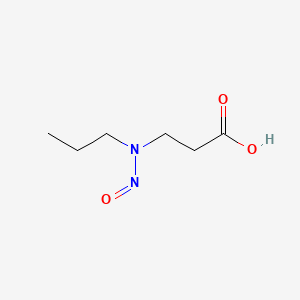
beta-Alanine, N-nitroso-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-nitroso-N-propyl-: is a compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-nitroso-N-propyl- typically involves the reaction of beta-alanine with nitrosating agents. One common method is the reaction of beta-alanine with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to form the nitroso compound. The reaction conditions usually involve low temperatures to prevent the decomposition of the nitroso group .
Industrial Production Methods: Industrial production of Beta-Alanine, N-nitroso-N-propyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for the purification and analysis of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Alanine, N-nitroso-N-propyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Beta-Alanine, N-nitroso-N-propyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Beta-Alanine, N-nitroso-N-propyl- involves its interaction with various molecular targets. The nitroso group can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or modification of protein function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
N-Nitrosodimethylamine (NDMA): A well-known nitroso compound with similar chemical properties.
N-Nitrosodiethylamine (NDEA): Another nitroso compound with applications in research and industry.
N-Nitrosomorpholine (NMOR): Used in various chemical synthesis processes .
Uniqueness: Beta-Alanine, N-nitroso-N-propyl- is unique due to its specific structure, which combines the properties of beta-alanine and the nitroso group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
10478-43-0 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-[nitroso(propyl)amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-4-8(7-11)5-3-6(9)10/h2-5H2,1H3,(H,9,10) |
Clave InChI |
LGQRXYUGRFHNHK-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)


